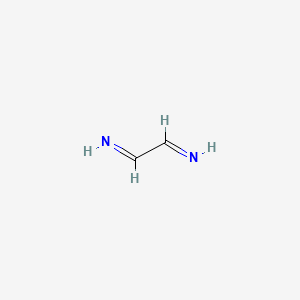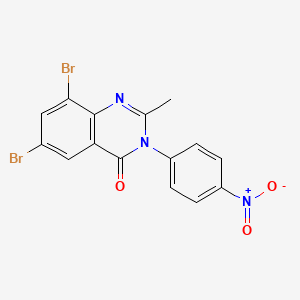
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine, methyl, and nitrophenyl groups, which may contribute to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Nitration: Addition of a nitro group to a phenyl ring, which is then attached to the quinazolinone core.
Methylation: Introduction of a methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and nitrophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the nitrophenyl group.
2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the bromine atoms.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and nitrophenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
133764-68-8 |
|---|---|
Formule moléculaire |
C15H9Br2N3O3 |
Poids moléculaire |
439.06 g/mol |
Nom IUPAC |
6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3 |
Clé InChI |
DKNUZNIYXGALSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
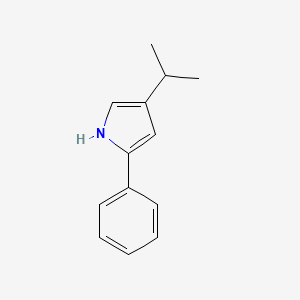
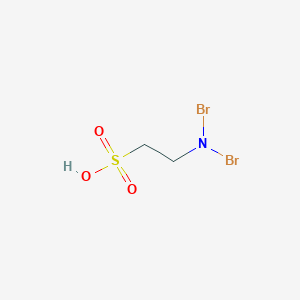
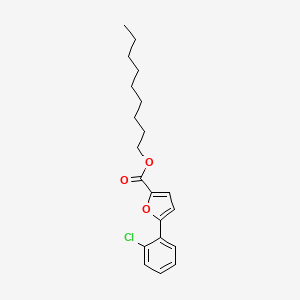

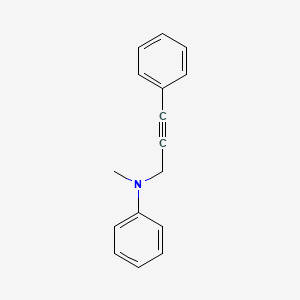
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)

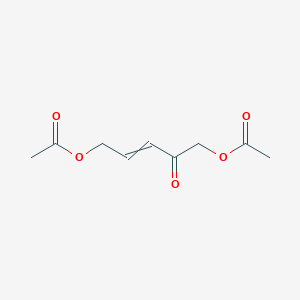

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
